1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)-
Overview
Description
1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- is a heterocyclic organic compound that features an imidazole ring substituted with a 2,3-dihydro-2-methyl-1H-inden-2-yl group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
- 1H-Imidazole, 4-(2,3-dihydro-2-methyl-1H-inden-2-yl)-
- 1H-Imidazole, 5-(2,3-dihydro-1H-inden-2-yl)-
- 1H-Imidazole, 4-(2,3-dihydro-1H-inden-2-yl)-
Uniqueness: 1H-Imidazole, 5-(2,3-dihydro-2-methyl-1H-inden-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dihydro-2-methyl-1H-inden-2-yl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-(2-methyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(12-8-14-9-15-12)6-10-4-2-3-5-11(10)7-13/h2-5,8-9H,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIJJAXHZMUBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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